1-[2-[(Z)-prop-1-enyl]phenyl]ethanone
Description
1-[2-[(Z)-Prop-1-enyl]phenyl]ethanone is an aromatic ketone featuring a phenyl ring substituted with a (Z)-configured propenyl group at the ortho position and an acetyl group (ethanone). The Z stereochemistry of the propenyl group introduces distinct geometric constraints, influencing intermolecular interactions, solubility, and reactivity. This compound belongs to a broader class of substituted ethanones, which are pivotal in organic synthesis and pharmaceutical applications due to their versatility as intermediates .
Properties
Molecular Formula |
C11H12O |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
1-[2-[(Z)-prop-1-enyl]phenyl]ethanone |
InChI |
InChI=1S/C11H12O/c1-3-6-10-7-4-5-8-11(10)9(2)12/h3-8H,1-2H3/b6-3- |
InChI Key |
PLMSVTIBKTZMRJ-UTCJRWHESA-N |
Isomeric SMILES |
C/C=C\C1=CC=CC=C1C(=O)C |
Canonical SMILES |
CC=CC1=CC=CC=C1C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
- Substituent Position: The target compound’s ortho-propenyl group induces steric hindrance, reducing solubility compared to para-substituted analogs like 1-[4-(1-methyl-2-propenyl)phenyl]ethanone .
- Functional Groups: The oxime derivative () exhibits hydrogen-bonding capacity, enhancing antifungal efficacy . The propynyl group in 1-[2-(1-propynyl)phenyl]ethanone introduces electron-withdrawing effects, increasing electrophilicity at the ketone .
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